molecular formula C16H16N2O4 B162828 4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE CAS No. 1762-42-1

4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE

Cat. No.: B162828
CAS No.: 1762-42-1
M. Wt: 300.31 g/mol
InChI Key: CTXJVXIVHPUFIP-UHFFFAOYSA-N
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Description

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected by a single bond, with carboxylate ester groups attached to the 4 and 4’ positions. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate typically involves the esterification of [2,2’-bipyridine]-4,4’-dicarboxylic acid. One common method is the reaction of [2,2’-bipyridine]-4,4’-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

[2,2’-bipyridine]-4,4’-dicarboxylic acid+2C2H5OHDiethyl [2,2’-bipyridine]-4,4’-dicarboxylate+2H2O\text{[2,2'-bipyridine]-4,4'-dicarboxylic acid} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE} + 2 \text{H}_2\text{O} [2,2’-bipyridine]-4,4’-dicarboxylic acid+2C2​H5​OH→Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate+2H2​O

Industrial Production Methods

Industrial production of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Bipyridine N-oxides.

    Reduction: [2,2’-bipyridine]-4,4’-diol.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate has numerous applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound and its metal complexes are investigated for their potential as DNA intercalators and anti-tumor agents.

    Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is utilized in the development of materials for organic electronics and as a precursor for the synthesis of other functionalized bipyridine derivatives.

Mechanism of Action

The mechanism of action of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable chelate complexes with metal centers. These complexes can participate in various catalytic and electronic processes, influencing molecular pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate
  • Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate
  • Diethyl [4,4’-bipyridine]-4,4’-dicarboxylate

Uniqueness

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The 4,4’-substitution allows for the formation of distinct metal complexes with unique geometries and reactivities compared to other bipyridine derivatives.

Properties

IUPAC Name

ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXJVXIVHPUFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477347
Record name Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-42-1
Record name Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in chemical research?

A: Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate (dceb) is primarily used as a ligand in coordination chemistry, particularly with transition metals like ruthenium, iridium, and copper. [, , , , , , ] This is due to the presence of two nitrogen atoms in the bipyridine ring that can readily donate electrons to form stable complexes with metal ions.

Q2: What are the implications of incorporating Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate into metal complexes for photocatalysis?

A: Dceb plays a crucial role in influencing the photocatalytic activity of metal complexes. For instance, in ruthenium-based complexes designed for photocatalytic hydrogen generation, the presence of dceb as a peripheral ligand was found to enhance hydrogen production compared to complexes with other ligands like 2,2'-bipyridine (bpy). [] This is attributed to the participation of dceb in the photocatalytic process. Additionally, its ester groups can influence electron transfer properties and excited state lifetimes, impacting the overall efficiency of photocatalysis. [, ]

Q3: How does the structure of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate affect its electrochemical properties?

A: Electrochemical studies on ruthenium complexes containing dceb have shown that it undergoes reversible reduction processes. [] The presence of electron-withdrawing ester groups in dceb influences the reduction potentials, shifting them to more positive values compared to complexes with electron-donating substituents. This highlights the impact of structural modifications on the electrochemical behavior of dceb-containing complexes.

Q4: Are there any spectroscopic techniques used to study Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its metal complexes?

A: Yes, various spectroscopic techniques are employed to characterize dceb and its complexes. 1H NMR spectroscopy helps identify structural features and interactions with solvents. [] Infrared (IR) spectroscopy, including time-resolved IR, is used to analyze vibrational modes and study excited states in metal complexes containing dceb, particularly those designed for photocatalytic applications. [] UV-Vis spectroscopy is valuable for investigating the electronic transitions and light absorption properties of dceb-containing complexes. [, ]

Q5: How does the crystal structure of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate influence its solid-state interactions?

A: In the crystal structure of dceb, the molecule possesses inversion symmetry, with two half-molecules present in the asymmetric unit. [] These molecules are linked together through C—H⋯O and C—H⋯N hydrogen bonds, forming sheets and a three-dimensional framework. This organized packing arrangement in the solid state can have implications for its material properties and potential applications.

Q6: Have there been any studies on the stability and degradation of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in different environments?

A: While specific studies on the environmental degradation of dceb are limited in the provided research, electrochemical investigations on dceb-containing ruthenium complexes have revealed that the reduction products can undergo decomposition. [] For instance, (Et2-dcbpy)2Ru(CN)2 primarily undergoes de-esterification upon reduction, highlighting a potential degradation pathway for dceb. Further research is needed to fully understand its environmental fate and impact.

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